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Compound of Interest

Compound Name: 2-Methylquinoline-4-carbonitrile

Cat. No.: B1297338 Get Quote

A comprehensive analysis of the structure-activity relationship (SAR) of 2-Methylquinoline-4-
carbonitrile derivatives reveals a landscape ripe for exploration in drug discovery. While direct

SAR studies on this specific scaffold are limited, a comparative analysis of related quinoline

analogs provides significant insights into the structural requirements for potent biological

activity, particularly in the realms of anticancer and antimicrobial applications.

Comparative Anticancer Activity of Quinoline
Derivatives
Quinoline-based compounds have demonstrated significant potential as anticancer agents by

targeting various mechanisms, including kinase inhibition and cytotoxicity.[1][2] The following

table summarizes the in vitro cytotoxic activity of several classes of quinoline derivatives

against various human cancer cell lines.
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Compound

Class
Modification Cell Line IC50 (µM) Reference

2-Arylquinolines

C-6 substitution

with 2-phenyl or

2-(3,4-

methylenedioxyp

henyl) groups

PC3 (Prostate) 31.37 - 34.34 [3]

2-Arylquinolines

C-6 substitution

with 2-phenyl or

2-(3,4-

methylenedioxyp

henyl) groups

HeLa (Cervical) 8.3 [3]

4-Anilino-7-

pyridyl-3-

quinolinecarbonit

riles

Lead compound

17

Src enzyme

assay
Potent activity [4]

7-Alkoxy-4-

aminoquinoline

Derivatives

7-(4-

fluorobenzyloxy)-

N-(2-

(dimethylamino)e

thyl)quinolin-4-

amine

Human tumor

cell lines
< 1.0 [5]

2-Morpholino-4-

anilinoquinolines

Varied C4 aniline

moieties
HepG2 (Liver) 8.50 - 12.76 [6]

The data suggests that substitutions at the C-2, C-4, and C-7 positions of the quinoline ring are

critical for anticancer activity. For instance, 2-arylquinolines show promising selective

cytotoxicity, particularly against prostate and cervical cancer cell lines.[3] Furthermore, 4-

anilinoquinoline derivatives have been identified as potent kinase inhibitors, a key target in

cancer therapy.[4][7] The presence of a bulky alkoxy substituent at the C-7 position and an

amino side chain at the C-4 position have been shown to enhance antiproliferative activity.[5]
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Comparative Antimicrobial Activity of Quinoline
Derivatives
Quinoline derivatives have also been investigated for their antibacterial properties, showing

efficacy against a range of Gram-positive and Gram-negative bacteria.[8][9]

Compound

Class
Modification Bacterial Strain MIC (µg/mL) Reference

Quinoline-2-one

Schiff-base

hybrids

Compound 6c MRSA 0.75 [10][11]

Quinoline-2-one

Schiff-base

hybrids

Compound 6c VRE 0.75 [10][11]

Quinoline-2-one

Schiff-base

hybrids

Compounds 6c,

6i, 6l, 6o
S. aureus 0.018 - 0.061 [10]

Quinolines with

p-isopropyl

phenyl

substitution

Compound 6 MRSA 1.5 [8]

The quinoline-2-one scaffold, in particular, has emerged as a promising foundation for the

development of new antibiotics against multidrug-resistant Gram-positive bacteria.[10][11]

Inferred Structure-Activity Relationship for 2-
Methylquinoline-4-carbonitrile Derivatives
Based on the analysis of related compounds, a hypothetical SAR for 2-Methylquinoline-4-
carbonitrile derivatives can be proposed:

2-Methyl Group: The presence of a methyl group at the C-2 position is a common feature in

many biologically active quinolines and is generally well-tolerated.[3][12] It may contribute to
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favorable pharmacokinetic properties.

4-Carbonitrile Group: The nitrile group at the C-4 position is a strong electron-withdrawing

group and a potential hydrogen bond acceptor. Its impact on activity would be highly

dependent on the specific biological target. In some kinase inhibitors, nitrile groups are

known to interact with the hinge region of the ATP-binding pocket.

Substitutions on the Benzene Ring (C-5 to C-8): Modifications at these positions are likely to

significantly influence activity.

C-6 and C-8: Introduction of small lipophilic groups may enhance activity, as seen in other

quinoline series.

C-7: Substitution with chloro or bulky alkoxy groups has been shown to be beneficial for

anticancer and antimalarial activity, respectively.[5][13]

Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)

Cell Seeding: Human cancer cell lines (e.g., HeLa, PC3, MCF-7) are seeded in 96-well

plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell

attachment.

Compound Treatment: The test compounds are dissolved in DMSO and diluted to various

concentrations in the cell culture medium. The cells are then treated with these

concentrations and incubated for 48-72 hours.

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) solution is added to each well and incubated for another 4

hours.

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the

formazan crystals.

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a

microplate reader.
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IC50 Determination: The concentration of the compound that causes 50% inhibition of cell

growth (IC50) is calculated from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay
Bacterial Inoculum Preparation: Bacterial strains (e.g., S. aureus, E. coli) are grown in a

suitable broth medium to a specific optical density, corresponding to a known bacterial

concentration.

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate

containing broth.

Inoculation: Each well is inoculated with the prepared bacterial suspension.

Incubation: The plates are incubated at 37°C for 18-24 hours.

MIC Determination: The MIC is determined as the lowest concentration of the compound that

completely inhibits visible bacterial growth.
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Caption: General workflow for the discovery and development of novel bioactive compounds.

Inferred SAR for 2-Methylquinoline-4-carbonitrile

2-Methyl: Generally favorable for activity. 4-Carbonitrile: Potential for H-bonding and polar interactions. 7-Position: Substitution with bulky/lipophilic groups may enhance activity. 6 & 8-Positions: Amenable to substitution with small groups.
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Caption: Inferred SAR map for 2-Methylquinoline-4-carbonitrile derivatives.
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Caption: Simplified signaling pathway showing the mechanism of action of quinoline-based

kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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